4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Descripción
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S2/c1-23(2)32(28,29)16-9-5-14(6-10-16)18(25)20-11-17-21-22-19(30-17)31-12-13-3-7-15(8-4-13)24(26)27/h3-10H,11-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMAMRUTMLXGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the nitrobenzyl thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group.
Attachment of the sulfamoyl group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base.
Final coupling: The final step involves coupling the oxadiazole intermediate with the sulfamoyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfamoyl position.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: The compound may find use in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrobenzyl thioether and oxadiazole ring suggests potential interactions with nucleophilic sites in proteins or DNA, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(benzyl)benzamide: Lacks the oxadiazole ring and nitro group, potentially resulting in different reactivity and biological activity.
N-(4-nitrobenzyl)-N’-(dimethylsulfamoyl)oxadiazole: Contains the oxadiazole ring and nitro group but lacks the benzamide moiety.
Uniqueness
4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Actividad Biológica
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 477.5 g/mol. The structure incorporates several functional groups that contribute to its biological activity, including a sulfamoyl moiety and an oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₆S₂ |
| Molecular Weight | 477.5 g/mol |
| CAS Number | 941899-26-9 |
Research indicates that this compound exhibits significant biological activity primarily through the activation of the RIG-I pathway, which is crucial for inducing immunogenic cell death in tumor cells. This mechanism enhances the immune system's ability to recognize and eliminate cancer cells, suggesting its potential utility in cancer therapy .
Anticancer Properties
Several studies have highlighted the anticancer properties of this compound:
- Immunogenic Cell Death : The activation of the RIG-I pathway leads to increased expression of interferons and other cytokines that promote an anti-tumor immune response .
- Inhibition of Cell Proliferation : In vitro assays have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including leukemia and solid tumors .
Comparative Analysis
The following table compares this compound with similar derivatives regarding their biological activities:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | Strong anti-cancer activity via RIG-I pathway activation | Multi-functional with enhanced solubility |
| N-(4-carbamothioyl-1H-pyrazol-5-yl)benzamide | Moderate anti-cancer properties | Simpler structure |
| 4-(dimethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Potential anti-cancer effects | Different heterocycle may influence activity |
Study 1: In Vitro Efficacy
A study conducted on leukemia KG-1 cells revealed that the compound demonstrated cytotoxicity in the micromolar range. The results indicated an IC50 value comparable to known anticancer agents, suggesting its potential as a therapeutic candidate .
Study 2: Immune Modulation
Another investigation focused on the immune-modulatory effects of the compound. It was found to enhance the recognition of cancer cells by immune cells through increased expression of surface markers indicative of immunogenic cell death .
Q & A
Q. What are the established synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole core via cyclization of hydrazides with cyanogen bromide (CNBr) in methanol .
- Step 2 : Introduction of the 4-nitrobenzylthio group via nucleophilic substitution or thiol-ene coupling under inert conditions .
- Step 3 : Coupling the oxadiazole intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride using a base (e.g., NaH) in anhydrous THF .
Optimization Tips : - Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : 1H/13C NMR confirms substituent positions and purity. Key signals include sulfamoyl protons (~2.8 ppm, singlet) and nitrobenzyl aromatic protons (~8.2 ppm) .
- IR : Stretching vibrations for sulfonamide (SO2, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and packing motifs. Orthorhombic systems (e.g., P212121) are common for oxadiazoles .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme Inhibition : Fluorometric assays targeting bacterial enzymes (e.g., PFOR) to measure Ki values .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict its reactivity and target interactions?
- DFT Calculations :
- Molecular Docking :
- Use AutoDock Vina to model binding to PFOR (PDB: 1KZ4). Key interactions: oxadiazole-N with Arg248 and sulfamoyl-O with Tyr114 .
- MD Simulations :
- Simulate ligand-protein stability (50 ns) in GROMACS to assess RMSD fluctuations and binding free energy (MM-PBSA) .
Q. How do structural modifications (e.g., nitro group position) influence bioactivity?
- SAR Insights :
- The 4-nitrobenzylthio group enhances electron-withdrawing effects, improving enzyme inhibition (e.g., PFOR IC50 reduced by ~40% vs. chloro analogs) .
- Replacing dimethylsulfamoyl with acetyl groups decreases solubility but increases membrane permeability .
- Experimental Validation :
Q. How can contradictory data in enzymatic assays be resolved?
- Case Example : Discrepancies in IC50 values for PFOR inhibition may arise from:
- Assay Conditions : pH (optimal: 7.4), ionic strength, or cofactor availability (e.g., CoA) .
- Enzyme Source : Recombinant vs. native PFOR may exhibit varying kinetics .
- Resolution Strategy :
Q. What strategies improve crystallinity for X-ray studies?
- Solvent Selection : Recrystallize from MeOH/CHCl3 (3:1) to promote slow nucleation .
- Additives : Add trace DMSO (<1%) to stabilize π-π stacking .
- Temperature Gradient : Gradual cooling (2°C/hr) from 60°C to RT .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
Q. What analytical techniques quantify trace impurities in bulk synthesis?
Q. How can high-throughput screening (HTS) platforms prioritize derivatives for further study?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
